molecular formula C9H10O4 B12518681 2,3-Bis(hydroxymethyl)benzoic acid CAS No. 676267-66-6

2,3-Bis(hydroxymethyl)benzoic acid

Cat. No.: B12518681
CAS No.: 676267-66-6
M. Wt: 182.17 g/mol
InChI Key: CQRAQUMNKLKKFA-UHFFFAOYSA-N
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Description

2,3-Bis(hydroxymethyl)benzoic acid is an organic compound characterized by the presence of two hydroxymethyl groups attached to the benzene ring at the 2 and 3 positions, along with a carboxylic acid group. This compound is of interest due to its unique structural features, which allow it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(hydroxymethyl)benzoic acid typically involves the hydroxymethylation of a benzoic acid derivative. One common method is the reaction of 2,3-dihydroxybenzoic acid with formaldehyde under basic conditions, leading to the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl groups under basic conditions.

Major Products

    Oxidation: Formation of 2,3-diformylbenzoic acid or 2,3-dicarboxybenzoic acid.

    Reduction: Formation of 2,3-bis(hydroxymethyl)benzyl alcohol.

    Substitution: Formation of derivatives with substituted hydroxymethyl groups.

Scientific Research Applications

2,3-Bis(hydroxymethyl)benzoic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2,3-Bis(hydroxymethyl)benzoic acid involves its interaction with molecular targets through its hydroxymethyl and carboxylic acid groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(hydroxymethyl)benzoic acid: Similar structure but with hydroxymethyl groups at the 3 and 5 positions.

    2,4-Bis(hydroxymethyl)benzoic acid: Hydroxymethyl groups at the 2 and 4 positions.

    2,6-Bis(hydroxymethyl)benzoic acid: Hydroxymethyl groups at the 2 and 6 positions.

Uniqueness

2,3-Bis(hydroxymethyl)benzoic acid is unique due to the specific positioning of its hydroxymethyl groups, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

676267-66-6

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2,3-bis(hydroxymethyl)benzoic acid

InChI

InChI=1S/C9H10O4/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-3,10-11H,4-5H2,(H,12,13)

InChI Key

CQRAQUMNKLKKFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)CO)CO

Origin of Product

United States

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